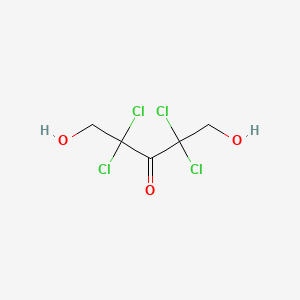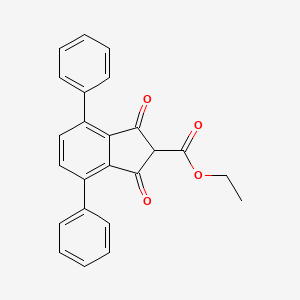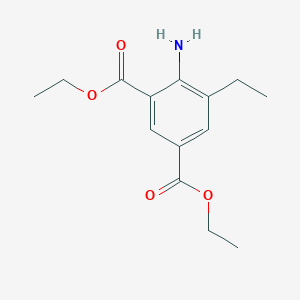
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one is a chemical compound with the molecular formula C5H6Cl4O3 It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a pentanone backbone
Méthodes De Préparation
The synthesis of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one typically involves the chlorination of 1,5-dihydroxypentan-3-one. The reaction conditions often require the use of chlorine gas in the presence of a suitable catalyst to achieve the desired tetrachlorination. Industrial production methods may involve continuous flow reactors to ensure efficient and controlled chlorination processes.
Analyse Des Réactions Chimiques
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one include:
1,5-Dihydroxypentan-3-one: Lacks the chlorine atoms, making it less reactive in certain contexts.
2,2,4,4-Tetrachloropentan-3-one: Lacks the hydroxyl groups, affecting its solubility and reactivity. The uniqueness of this compound lies in the combination of both chlorine and hydroxyl groups, providing a balance of reactivity and stability that is not found in its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Numéro CAS |
17558-87-1 |
|---|---|
Formule moléculaire |
C5H6Cl4O3 |
Poids moléculaire |
255.9 g/mol |
Nom IUPAC |
2,2,4,4-tetrachloro-1,5-dihydroxypentan-3-one |
InChI |
InChI=1S/C5H6Cl4O3/c6-4(7,1-10)3(12)5(8,9)2-11/h10-11H,1-2H2 |
Clé InChI |
QYNWGUFGUGQFOS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)C(CO)(Cl)Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)



![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)



![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)


![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
